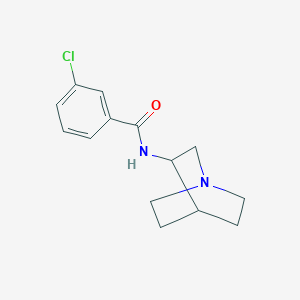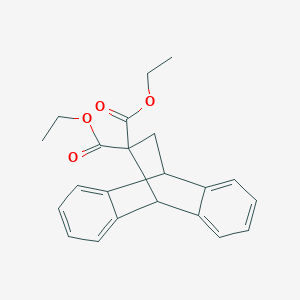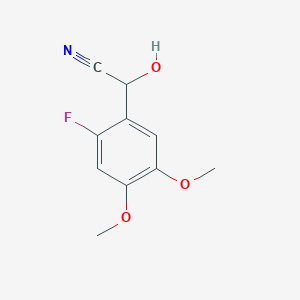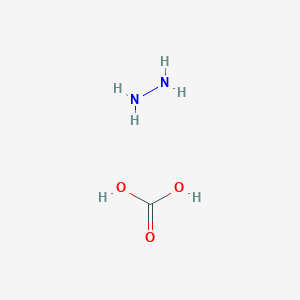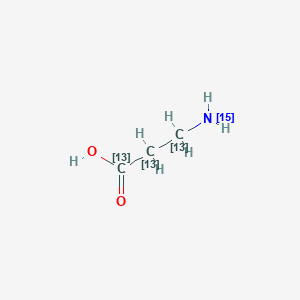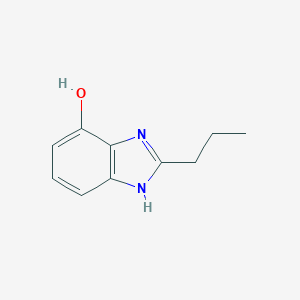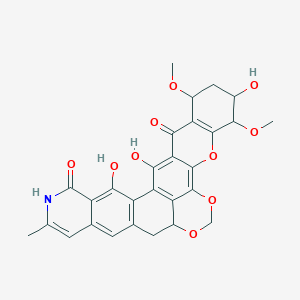
Actinoplanone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actinoplanone D is a natural product that is derived from the Actinoplanes species. It is a type of polyketide that has been found to have significant biological activity, making it an important compound for scientific research.
Aplicaciones Científicas De Investigación
Chiral Solvating Agent for Carboxylic Acids
Actinomycin D (Act-D), a biologically important antibiotic, has been utilized as a chiral solvating agent for rapid enantiomeric determination of different chiral carboxylic acids. This application was demonstrated using 1H NMR spectroscopy in deuterated chloroform, achieving notable enantiodiscrimination without significant interference from Act-D (Bai et al., 2019).
Role in Nucleolar Stress Response
Actinomycin D (Act D) has been shown to play a role in nucleolar stress response in tumor cells lacking functional p53. The study found that ribosomal stress induced by Act D was associated with the up-regulation of ribosomal protein L3 (rpL3), indicating its critical regulatory role in apoptosis and cell migration in cancer cells (Russo et al., 2016).
DNA Interaction Studies
The interaction of Actinomycin D with DNA has been studied, revealing insights into its mechanism of inhibiting transcription in tumors. The research involved crystallographic analysis of ActD's complex with DNA segments, highlighting its binding preference and the formation of pseudo-intercalated structures (Takusagawa et al., 1982).
Cytotoxic Polycyclic Xanthones Discovery
Actinoplanones, including Actinoplanone D, have been identified as strong cytotoxic polycyclic xanthones in Actinoplanes sp. culture broth. These compounds, including Actinoplanone D, exhibited significant cytotoxicity against HeLa cells and demonstrated antimicrobial activities against bacteria and rice blast fungus (Kobayashi et al., 1988).
Antitumor Effect Potentiation
Actinomycin D's anti-tumor effects have been studied in various murine tumor cell lines, revealing its synergistic cytotoxic effects in combination with tumor necrosis factor (TNF)‐α. This research provides insights into Act D's potential as an adjuvant in chemotherapy for treating neoplasia (Lasek et al., 1996).
HIV-1 Replication and Resistance
A study demonstrated that Actinomycin D (ActD) influences the replication of human immunodeficiency virus type 1 (HIV-1). Low concentrations of ActD upregulated HIV-1 replication and led to a high level of resistance to thymidine analogs, suggesting its impact on the emergence of drug resistance in HIV-1 replication (Imamichi et al., 2003).
Propiedades
Número CAS |
116200-81-8 |
|---|---|
Nombre del producto |
Actinoplanone D |
Fórmula molecular |
C28H25NO10 |
Peso molecular |
535.5 g/mol |
Nombre IUPAC |
3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C28H25NO10/c1-9-4-10-5-11-6-14-17-19(15(11)21(31)16(10)28(34)29-9)23(33)20-22(32)18-13(35-2)7-12(30)24(36-3)26(18)39-27(20)25(17)38-8-37-14/h4-5,12-14,24,30-31,33H,6-8H2,1-3H3,(H,29,34) |
Clave InChI |
PGRSDWZKKHDDAE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1)O |
SMILES canónico |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1)O |
Sinónimos |
Actinoplanone D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
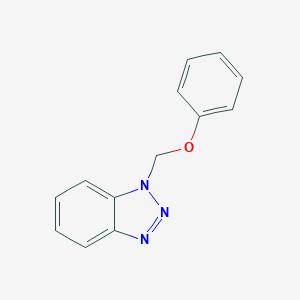
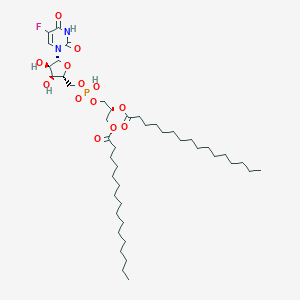
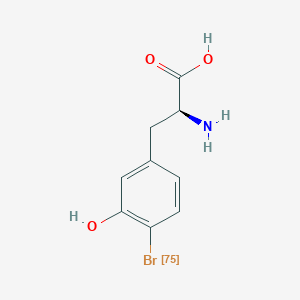
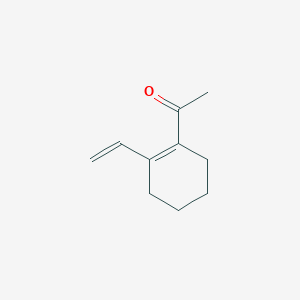
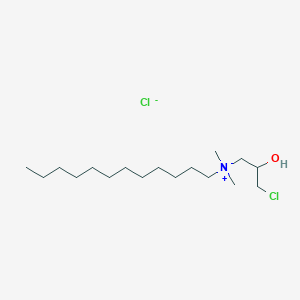
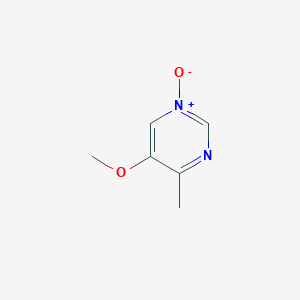
![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
